molecular formula C14H28O3 B1202961 alpha-Hydroxy myristic acid

alpha-Hydroxy myristic acid

Cat. No. B1202961
M. Wt: 244.37 g/mol
InChI Key: JYZJYKOZGGEXSX-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-hydroxytetradecanoic acid is a 2-hydroxymyristic acid having 2S-configuration. It is a 2-hydroxymyristic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (2S)-2-hydroxytetradecanoate. It is an enantiomer of a (2R)-2-hydroxytetradecanoic acid.

Scientific Research Applications

  • Protein Modification and Regulation:

    • Alpha-Hydroxy myristic acid is involved in the modification of proteins, particularly guanine nucleotide-binding proteins in the brain. The attachment of myristate to proteins like G0 alpha, a guanine nucleotide-binding protein, is stable and influences protein function (Schultz et al., 1987).
    • In human neutrophils, alpha-Hydroxy myristic acid is involved in the synthesis and myristoylation of specific protein kinase C substrates, modulating cellular responses to various stimuli (Thelen et al., 1990).
  • Enzymatic Reactions and Kinetics:

    • It plays a role in enzymatic reactions involving cytochromes P450, which catalyze hydroxylation reactions, introducing oxygen into fatty acids like myristic acid. These reactions are crucial for various metabolic processes (Matsunaga et al., 2002).
  • Involvement in Metabolic Disorders:

    • Alpha-Hydroxy myristic acid is implicated in metabolic disorders, as observed in studies related to glutaric aciduria type II, a disorder characterized by the excretion of abnormal levels of various acids, including myristic acid (Przyrembel et al., 1976).
  • Role in Skin Permeation and Cosmetic Applications:

    • It has implications in the formulation of cosmetic products, affecting the skin permeation of compounds like alpha-tocopherol, which is essential in skincare and cosmetic science (Rangarajan & Zatz, 2003).
  • Applications in Biological Research and Technology:

    • The compound is also used in various biochemical and biophysical research contexts, such as in the study of thermal and spectroscopic properties of fatty acid-layered double metal hydroxides, which have applications in chromatography (Jakupca & Dutta, 1995).

properties

Product Name

alpha-Hydroxy myristic acid

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

(2S)-2-hydroxytetradecanoic acid

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1

InChI Key

JYZJYKOZGGEXSX-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H](C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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